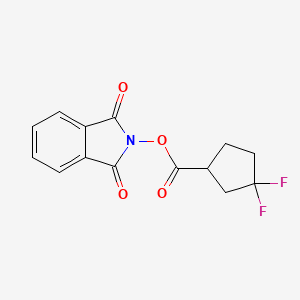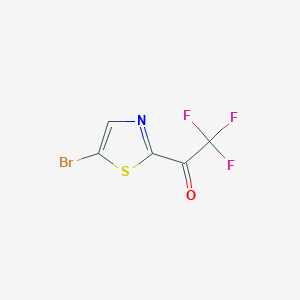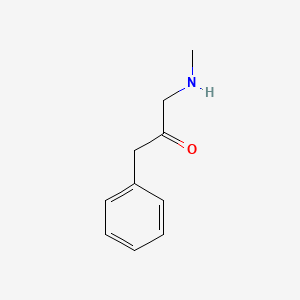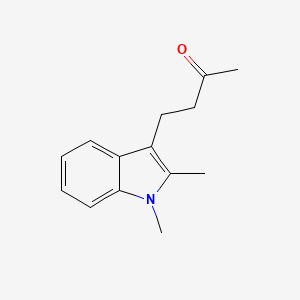
(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclopentane-1-carboxylate” is a synthetic compound with a complex structure. It belongs to the class of isoindole derivatives, characterized by a fused isoindole ring system. The compound’s chemical formula is C12H8F2O4. Let’s explore its preparation methods, chemical reactions, applications, and more.
准备方法
Synthetic Routes:
-
Direct Synthesis:
- The compound can be synthesized directly by reacting 3,3-difluorocyclopentanone with phthalic anhydride in the presence of a suitable base.
- The reaction proceeds via cyclization, resulting in the formation of the isoindole ring system.
- The carboxylate group is introduced during the final step of the synthesis.
-
Alternative Route:
- Another approach involves the condensation of 3,3-difluorocyclopentanone with phthalic acid under acidic conditions.
- The resulting intermediate undergoes cyclization to yield the target compound.
Industrial Production Methods:
- While industrial-scale production details are proprietary, the compound is likely synthesized using optimized versions of the above routes.
化学反应分析
Reactivity:
- The compound exhibits reactivity typical of isoindole derivatives.
- It can undergo various reactions, including:
Oxidation: Oxidation of the isoindole moiety.
Reduction: Reduction of the carbonyl groups.
Substitution: Nucleophilic substitution at the carboxylate group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:
- Oxidation: Isoindole derivatives with additional oxygen functionalities.
- Reduction: Reduced isoindole compounds.
- Substitution: Various substituted isoindole derivatives.
科学研究应用
Biology and Medicine:
作用机制
- The compound’s mechanism of action depends on its specific interactions with biological targets.
- It may modulate enzymatic activity, receptor binding, or cellular signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
相似化合物的比较
Similar Compounds:
属性
分子式 |
C14H11F2NO4 |
|---|---|
分子量 |
295.24 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H11F2NO4/c15-14(16)6-5-8(7-14)13(20)21-17-11(18)9-3-1-2-4-10(9)12(17)19/h1-4,8H,5-7H2 |
InChI 键 |
BHNUKDHRZXRTPY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)
![Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13542067.png)


![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)
![[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid](/img/structure/B13542099.png)





